Méthotrexate sodique

Vue d'ensemble

Description

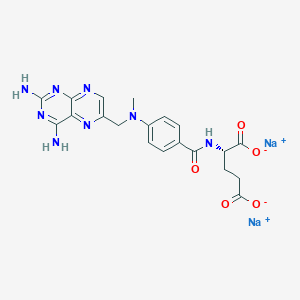

Le méthotrexate sodique est un agent chimiothérapeutique et un immunosuppresseur. Il est utilisé pour traiter divers types de cancer, de maladies auto-immunes et de grossesses extra-utérines. Ce composé est un dérivé du folate qui inhibe plusieurs enzymes responsables de la synthèse des nucléotides, ce qui entraîne la suppression de l'inflammation et la prévention de la division cellulaire .

Applications De Recherche Scientifique

Methotrexate sodium has a wide range of scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and synthesis.

Biology: Studied for its effects on cellular processes and enzyme inhibition.

Medicine: Extensively used in the treatment of cancers (e.g., breast cancer, leukemia, lung cancer), autoimmune diseases (e.g., rheumatoid arthritis, psoriasis), and ectopic pregnancies

Mécanisme D'action

Target of Action

Methotrexate sodium primarily targets enzymes responsible for nucleotide synthesis, including dihydrofolate reductase, thymidylate synthase, aminoimidazole carboxamide ribonucleotide transformylase (AICART), and amido phosphoribosyltransferase . These enzymes play crucial roles in cell division and inflammation .

Mode of Action

Methotrexate sodium interacts with its targets by inhibiting their activity . This inhibition prevents cell division and suppresses inflammation, making methotrexate effective in treating conditions like arthritis and neoplastic diseases .

Biochemical Pathways

Methotrexate sodium affects the biochemical pathways of purine and pyrimidine synthesis . By inhibiting these pathways, methotrexate sodium decreases cell proliferation, particularly in cells like T-lymphocytes, leading to its anti-inflammatory effect .

Pharmacokinetics

Methotrexate sodium exhibits a short half-life of approximately 3 to 10 hours at lower doses and 8 to 15 hours at higher doses . Its bioavailability is 60% at lower doses and less at higher doses . Methotrexate sodium is primarily excreted through urine, with a small amount excreted in feces . The drug undergoes polyglutamation within cells, which affects its pharmacokinetic and pharmacodynamic properties and prolongs its effect .

Result of Action

The molecular and cellular effects of methotrexate sodium’s action include reducing cell proliferation, increasing the rate of apoptosis of T cells, increasing endogenous adenosine release, altering the expression of cellular adhesion molecules, and influencing the production of cytokines . These effects lead to the suppression of inflammation and prevention of cell division, which are beneficial in the treatment of diseases like arthritis and cancer .

Action Environment

Environmental factors, such as the presence of other drugs and the patient’s genetic makeup, can influence the action, efficacy, and stability of methotrexate sodium . For instance, methotrexate sodium’s effects can be influenced by genetic variants, specific dynamic processes, and micro-environmental elements such as nucleotide deprivation or glutathione levels . Additionally, methotrexate sodium can alter the human gut microbiota, which may impact its clinical drug response .

Analyse Biochimique

Biochemical Properties

Methotrexate sodium plays a crucial role in biochemical reactions by inhibiting several enzymes responsible for nucleotide synthesis. It primarily targets dihydrofolate reductase (DHFR), an enzyme involved in the tetrahydrofolate synthesis pathway . By inhibiting DHFR, methotrexate sodium prevents the formation of tetrahydrofolate, which is essential for the synthesis of purines and thymidylate, thereby inhibiting DNA synthesis and cell division . Additionally, methotrexate sodium interacts with other biomolecules such as adenosine, prostaglandins, leukotrienes, and cytokines, contributing to its anti-inflammatory effects .

Cellular Effects

Methotrexate sodium affects various types of cells and cellular processes. It inhibits cell proliferation, particularly in rapidly dividing cells such as cancer cells and T-lymphocytes . This inhibition leads to a reduction in inflammation and immune response. Methotrexate sodium also influences cell signaling pathways, gene expression, and cellular metabolism by interfering with the folate pathway and reducing the availability of nucleotides required for DNA and RNA synthesis . This results in the suppression of cell division and induction of apoptosis in cancer cells .

Molecular Mechanism

At the molecular level, methotrexate sodium exerts its effects by binding to and inhibiting dihydrofolate reductase (DHFR), thereby blocking the conversion of dihydrofolate to tetrahydrofolate . This inhibition leads to a decrease in the synthesis of purines and thymidylate, which are essential for DNA replication and repair . Methotrexate sodium also undergoes polyglutamation, which enhances its retention and activity within cells . Additionally, methotrexate sodium affects the adenosine pathway by increasing the release of adenosine, which has anti-inflammatory properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methotrexate sodium change over time. Methotrexate sodium is known to be stable under normal storage conditions, but it can degrade when exposed to light and high temperatures . Long-term exposure to methotrexate sodium can lead to cumulative toxicity, affecting cellular function and viability . In vitro and in vivo studies have shown that methotrexate sodium can cause liver and kidney damage, as well as bone marrow suppression with prolonged use .

Dosage Effects in Animal Models

The effects of methotrexate sodium vary with different dosages in animal models. Low doses of methotrexate sodium are effective in reducing inflammation and controlling cell proliferation without causing significant toxicity . High doses can lead to severe adverse effects such as intestinal mucositis, hepatorenal damage, and bone marrow suppression . Threshold effects have been observed, where increasing the dosage beyond a certain point results in a disproportionate increase in toxicity .

Metabolic Pathways

Methotrexate sodium is involved in several metabolic pathways, primarily the folate pathway . It inhibits dihydrofolate reductase (DHFR), leading to a decrease in tetrahydrofolate levels and subsequent inhibition of purine and thymidylate synthesis . Methotrexate sodium is also metabolized to 7-hydroxy-methotrexate, which has a longer half-life and contributes to its pharmacological effects . The drug undergoes enterohepatic recirculation, which prolongs its presence in the body .

Transport and Distribution

Methotrexate sodium is transported and distributed within cells and tissues through various mechanisms. It is actively absorbed by the proximal jejunum after oral administration and reaches maximum plasma concentration within 0.75 to 2 hours . Methotrexate sodium is transported across cell membranes by reduced folate carrier (RFC) and proton-coupled folate transporter (PCFT) . It is also distributed in the plasma as methotrexate polyglutamates, which are taken up by cells and retained for prolonged periods .

Subcellular Localization

Methotrexate sodium is localized within cells primarily in the cytoplasm and nucleus . It undergoes polyglutamation, which enhances its retention and activity within cells . Methotrexate sodium targets the folate pathway enzymes in the cytoplasm and nucleus, inhibiting DNA and RNA synthesis . The drug’s subcellular localization is influenced by its interaction with transporters and binding proteins that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le méthotrexate sodique est synthétisé par une série de réactions chimiques impliquant les sels de métaux alcalins, de calcium et de zinc du N-méthyl-p-aminobenzoylglutamate, du sulfate de tétraaminopyrimidine et de la 1,1,3-tribromoacétone. Le processus implique la formation de diéthyl N-(p-méthylaminobenzoyl)glutamate, qui est ensuite converti en méthotrexate par une série d'étapes .

Méthodes de production industrielle : La production industrielle de this compound implique l'utilisation de réactifs de haute pureté et de conditions de réaction strictes pour garantir la pureté du produit final. Le processus comprend la purification du méthotrexate via le sel de zinc insoluble et la cristallisation du sel de sodium, conduisant à un méthotrexate de haute pureté (98+%) .

Analyse Des Réactions Chimiques

Types de réactions : Le méthotrexate sodique subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants:

Oxydation : L'iodure de potassium triiodé est couramment utilisé comme oxydant.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent le 7-hydroxyméthotrexate, l'acide 2,4-diamino-N10-méthylptéroïque et les polyglutamates de méthotrexate .

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et synthèses.

Biologie : Etudié pour ses effets sur les processus cellulaires et l'inhibition enzymatique.

Médecine : Largement utilisé dans le traitement des cancers (par exemple, le cancer du sein, la leucémie, le cancer du poumon), des maladies auto-immunes (par exemple, la polyarthrite rhumatoïde, le psoriasis) et des grossesses extra-utérines

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant les enzymes responsables de la synthèse des nucléotides, notamment la dihydrofolate réductase, la thymidylate synthase, l'aminoimidazole carboxamide ribonucléotide transformylase et l'amido phosphoribosyltransférase. Cette inhibition empêche la division cellulaire et conduit à la suppression de l'inflammation .

Comparaison Avec Des Composés Similaires

Le méthotrexate sodique est unique en raison de son double rôle d'agent chimiothérapeutique et d'immunosuppresseur. Les composés similaires comprennent :

Aminoptérine : Un antagoniste plus ancien du folate avec des mécanismes similaires mais une toxicité plus élevée.

Pemetrexed : Un autre antifolate utilisé dans le traitement du cancer, avec un spectre d'activité plus large.

Raltitrexed : Un inhibiteur de la thymidylate synthase utilisé dans le traitement du cancer colorectal

Le this compound se distingue par son utilisation étendue à la fois en oncologie et dans le traitement des maladies auto-immunes, ainsi que par son profil de sécurité et son efficacité bien établis.

Activité Biologique

Methotrexate sodium (MTX) is a widely used antimetabolite and immunosuppressant, primarily recognized for its role in treating various malignancies and autoimmune disorders. Its biological activity is characterized by its ability to inhibit cellular proliferation and modulate immune responses. This article provides an in-depth analysis of the biological activity of methotrexate sodium, supported by case studies, research findings, and data tables.

Methotrexate exerts its effects primarily through the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the conversion of dihydrofolate to tetrahydrofolate, which is necessary for the synthesis of nucleotides. This inhibition leads to a decrease in DNA and RNA synthesis, particularly affecting rapidly dividing cells such as cancerous tissues and immune cells. The mechanism can be summarized as follows:

- Inhibition of DHFR : Prevents the formation of tetrahydrofolate.

- Interference with Nucleotide Synthesis : Reduces the availability of purines and pyrimidines necessary for DNA replication.

- Cell Cycle Arrest : Particularly affects the S-phase of the cell cycle, leading to apoptosis in malignant cells.

Pharmacokinetics

The pharmacokinetic profile of methotrexate is crucial for understanding its biological activity. Methotrexate can be administered via various routes, including intravenous (IV), intramuscular (IM), and subcutaneous (SC). Key pharmacokinetic parameters include:

| Administration Route | Cmax (µg/L) | Time to Cmax (h) | AUC (µg·h/L) |

|---|---|---|---|

| Intravenous | 60-80 | 0.5 | 100-200 |

| Intramuscular | 90-120 | 1 | 150-250 |

| Subcutaneous | 50-80 | 1 | 100-200 |

These parameters indicate that IM administration results in higher peak plasma levels compared to SC administration, although both routes provide similar overall drug exposure.

Anti-Cancer Activity

Methotrexate is extensively used in oncology, particularly for acute lymphoblastic leukemia (ALL) and non-Hodgkin lymphoma. A study involving pediatric patients demonstrated significant improvements in relapse-free survival when treated with methotrexate as part of combination chemotherapy regimens . The effectiveness of methotrexate in this context is attributed to its ability to target rapidly proliferating cancer cells.

Immunosuppressive Effects

In autoimmune diseases such as rheumatoid arthritis (RA) and psoriasis, methotrexate's immunosuppressive properties are leveraged to reduce inflammation and disease activity. A randomized controlled trial showed that patients receiving methotrexate had a greater than 50% improvement in clinical disease activity compared to those on placebo .

Case Studies

-

Iatrogenic Methotrexate Toxicity :

A case study highlighted a 54-year-old female who accidentally ingested high doses of methotrexate over five days. Symptoms included mucocutaneous lesions and pancytopenia, leading to hospitalization and treatment with leucovorin rescue therapy . This case underscores the importance of monitoring and recognizing potential toxicity associated with methotrexate use. -

Long-term Safety Profile :

An analysis over a 12-year period indicated that long-term use of methotrexate does not significantly increase the risk of serious infections or liver toxicity compared to other DMARDs (disease-modifying antirheumatic drugs) . However, monitoring liver enzymes remains critical due to potential hepatotoxicity.

Research Findings

Recent studies have explored various aspects of methotrexate's biological activity:

-

Cytotoxic Effects on Macrophages :

Research indicated that methotrexate reduced mitochondrial activity in RAW264.7 macrophages at concentrations ranging from 0.7 to 1100 µM, demonstrating its potential anti-inflammatory effects . -

Polyglutamation :

Methotrexate undergoes polyglutamation within cells, enhancing its retention and efficacy. Polyglutamates are formed when MTX is converted intracellularly, leading to prolonged action against target enzymes involved in nucleotide synthesis .

Propriétés

IUPAC Name |

disodium;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N8O5.2Na/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);;/q;2*+1/p-2/t13-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASQOOZCTWOQPA-GXKRWWSZSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N8Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59-05-2 (Parent) | |

| Record name | Methotrexate disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007413345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3037123 | |

| Record name | Methotrexate disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7413-34-5, 15475-56-6 | |

| Record name | Methotrexate disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007413345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methotrexate disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOTREXATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IG1E710ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.